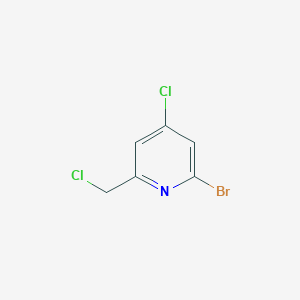
2-Bromo-4-chloro-6-(chloromethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4-chloro-6-(chloromethyl)pyridine is an organic compound with the molecular formula C6H4BrCl2N. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is of significant interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-chloro-6-(chloromethyl)pyridine can be achieved through several methods. One common approach involves the use of 2,6-dibromopyridine as a starting material. The process includes the following steps:
Metal Halogen Exchange: 2,6-dibromopyridine is treated with isopropylmagnesium chloride lithium chloride complex (Turbo Grignard) to form 2-bromo-6-hydroxymethylpyridine.
Chlorination: The hydroxymethyl group is then converted to a chloromethyl group using cyanuric chloride under mild reaction conditions.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of more scalable and cost-effective methods. For instance, the chlorination of 2-bromo-6-hydroxymethylpyridine can be carried out using thionyl chloride (SOCl2), which is a robust chlorinating agent .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-chloro-6-(chloromethyl)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the bromo and chloro groups to hydrogen atoms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere are used.
Major Products Formed
Nucleophilic Substitution: Products include azido, thiocyanato, and alkoxy derivatives of pyridine.
Oxidation: Pyridine N-oxides.
Reduction: Dehalogenated pyridine derivatives.
Scientific Research Applications
2-Bromo-4-chloro-6-(chloromethyl)pyridine has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme inhibitors and as a precursor for bioactive molecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 2-Bromo-4-chloro-6-(chloromethyl)pyridine involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group is particularly reactive, allowing for various substitution reactions. The bromine and chlorine atoms can participate in halogen bonding, influencing the compound’s interaction with other molecules .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-6-chloromethylpyridine: Similar in structure but lacks the 4-chloro substituent.
4-Bromo-2-chloromethylpyridine: Similar but with different positions of the bromo and chloro groups.
2-Chloro-6-chloromethylpyridine: Lacks the bromine atom.
Uniqueness
2-Bromo-4-chloro-6-(chloromethyl)pyridine is unique due to the presence of both bromine and chlorine atoms, which provide distinct reactivity patterns. This makes it a versatile intermediate for various synthetic applications .
Properties
CAS No. |
1393550-36-1 |
|---|---|
Molecular Formula |
C6H4BrCl2N |
Molecular Weight |
240.91 g/mol |
IUPAC Name |
2-bromo-4-chloro-6-(chloromethyl)pyridine |
InChI |
InChI=1S/C6H4BrCl2N/c7-6-2-4(9)1-5(3-8)10-6/h1-2H,3H2 |
InChI Key |
SIRRZCIIOAYZJH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1CCl)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


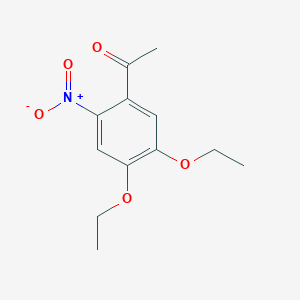
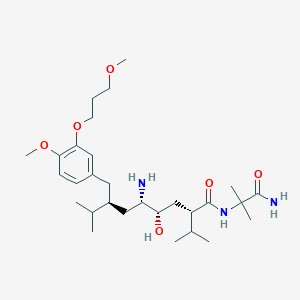
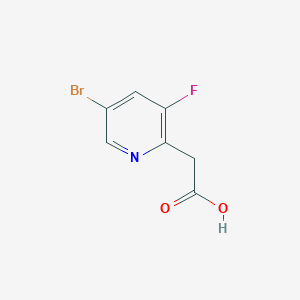
![tert-Butyl 2-(aminomethyl)-4-oxo-6,7-dihydro-4H-pyrazino[1,2-a]pyrimidine-8(9H)-carboxylate](/img/structure/B15243267.png)

![1-[2-(thiophen-2-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B15243275.png)
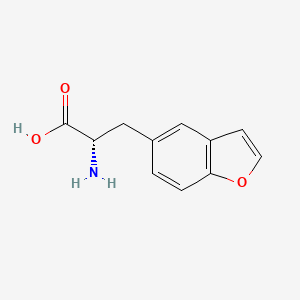
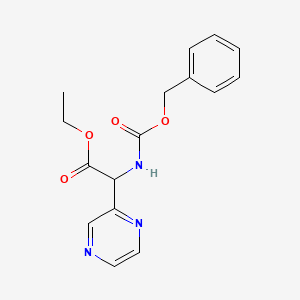
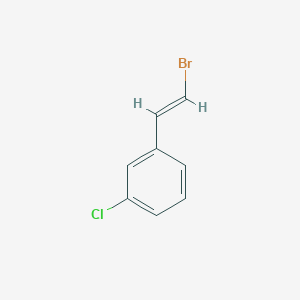

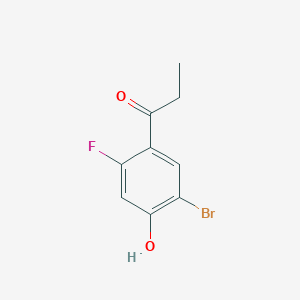
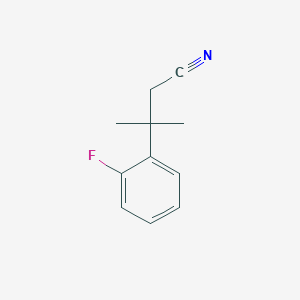

![1-[4-(Propan-2-yloxy)phenyl]ethane-1-thiol](/img/structure/B15243316.png)
